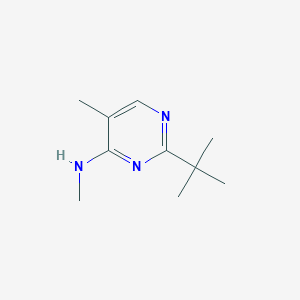

2-tert-Butyl-N,5-dimethylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-tert-butyl-N,5-dimethylpyrimidin-4-amine |

InChI |

InChI=1S/C10H17N3/c1-7-6-12-9(10(2,3)4)13-8(7)11-5/h6H,1-5H3,(H,11,12,13) |

InChI Key |

XDPUIWKJUARFSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1NC)C(C)(C)C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Mechanistic Investigations for the Derivation of 2 Tert Butyl N,5 Dimethylpyrimidin 4 Amine

Advanced Strategies for Pyrimidine (B1678525) Ring Formation

The construction of the pyrimidine ring itself is the foundational step in the synthesis. Modern organic synthesis offers several powerful methods to build this heterocyclic core with control over substituent placement.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. researchgate.net The principal synthesis of 2-substituted pyrimidines often involves the cyclization of a β-dicarbonyl compound with an amidine. wikipedia.org This approach is directly applicable to the synthesis of the target molecule's core.

A hypothetical, yet classically designed, MCR to form the 2-tert-butyl-5-methylpyrimidine core would involve the condensation of 2,2-dimethylpropanamidine (pivalamidine) with a suitably substituted three-carbon component. The pivalamidine provides the N-C-N backbone and the C2-tert-butyl group simultaneously. The reaction partner would need to be a β-dicarbonyl compound or equivalent that incorporates the C5-methyl group, such as 2-methylmalondialdehyde or its synthetic equivalent.

More advanced MCRs, such as the iridium-catalyzed synthesis reported by Kempe and co-workers, offer a highly modular route. thieme-connect.comorganic-chemistry.org This methodology assembles pyrimidines from amidines and up to three different alcohol molecules through a sequence of condensation and dehydrogenation steps. organic-chemistry.org This allows for the rapid generation of diverse pyrimidine libraries and could be adapted for the target molecule by selecting the appropriate alcohol precursors. thieme-connect.com

Table 1: Representative Multi-Component Reaction for Pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst / Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Amidine | Alcohols (up to 3) | - | PN5P-Ir pincer complex, KOH, reflux | Highly substituted pyrimidines | thieme-connect.comorganic-chemistry.org |

| Aryl Methyl Ketone | Benzaldehyde | Aromatic Nitrile | Hydroxylamine, Microwave, Solvent-free | 2,4,6-Triarylpyrimidines | mdpi.com |

Regioselective Annulation Reactions in Pyrimidine Synthesis

Annulation reactions, which involve the formation of a ring onto a pre-existing molecular fragment, provide excellent control over the final product's regiochemistry. For pyrimidine synthesis, [3+3] cycloadditions are a notable strategy. mdpi.com A novel approach developed by Chu et al. involves a copper-catalyzed [3+3] annulation of saturated ketones with amidines. acs.org This method proceeds through a cascade of oxidative dehydrogenation of the ketone to an enone, followed by annulation with the amidine and subsequent oxidative aromatization. acs.org

To apply this to the target molecule, one could envision using pivalamidine as the three-atom (N-C-N) fragment. The corresponding three-carbon fragment would be derived from a ketone precursor like 4-methylpentan-2-one, which upon dehydrogenation would generate the necessary unsaturated framework to ensure the C5-methyl substitution on the resulting pyrimidine ring. The regioselectivity is dictated by the specific bond formations during the cyclization and aromatization steps.

The use of catalysts has revolutionized pyrimidine synthesis, enabling reactions under milder conditions with enhanced selectivity and broader substrate scope. Transition metal catalysts are particularly prominent.

Iridium-pincer complexes have proven highly effective in catalyzing the multicomponent synthesis of pyrimidines from alcohols and amidines, as previously mentioned. thieme-connect.comorganic-chemistry.org The catalyst facilitates a sequence of condensation and dehydrogenation steps, allowing for the selective formation of C-C and C-N bonds. thieme-connect.com This process is notable for its sustainability, utilizing readily available alcohols and liberating only hydrogen and water as byproducts. organic-chemistry.org

Copper(II) catalysts are effective in promoting cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines to construct the pyrimidine ring. mdpi.com Additionally, iron(II)-complexes have been used in regioselective reactions of ketones, aldehydes, or esters with amidines in the presence of TEMPO as an oxidant to furnish a wide variety of pyrimidine derivatives. organic-chemistry.org These catalyst-controlled methods offer precise control over the reaction pathways, which is essential for constructing complex, highly substituted pyrimidines.

Targeted Functionalization and Elaboration of the Pyrimidine Core

Once the substituted pyrimidine ring is formed, subsequent reactions are required to install the final functional groups. For 2-tert-Butyl-N,5-dimethylpyrimidin-4-amine, this involves introducing the N-methylamino group at the C4 position.

Introducing a sterically bulky tert-butyl group onto an existing pyrimidine ring at the C2 position via electrophilic or nucleophilic substitution is challenging. researchgate.net The most efficient and widely practiced strategy is to incorporate this group during the initial ring-forming cyclocondensation reaction. wikipedia.org This is achieved by using 2,2-dimethylpropanamidine (pivalamidine) as the N-C-N component, which directly installs the tert-butyl group at the C2 position of the resulting pyrimidine.

Direct C-H functionalization or substitution on a pre-formed pyrimidine ring to add a tert-butyl group is less common. While reactions of 2-halopyrimidines with organolithium reagents can introduce alkyl groups, the use of tert-butyllithium (B1211817) can be complicated by the reagent's high reactivity and steric hindrance. wikipedia.org Therefore, building the core with the tert-butyl group already in place is the preferred synthetic route.

The pyrimidine ring is electron-deficient, particularly at the C2, C4, and C6 positions, which facilitates nucleophilic aromatic substitution (SNAr). scialert.netwikipedia.org This property is exploited to introduce the amine functionality. A common synthetic route involves the preparation of a 4-halopyrimidine intermediate, typically 4-chloro-2-tert-butyl-5-methylpyrimidine. The halogen at the C4 position is highly susceptible to displacement by nucleophiles. researchgate.net

The synthesis of the target N,5-dimethylpyrimidin-4-amine can be achieved in a single step from the 4-chloro intermediate by reaction with methylamine (B109427). This directly provides the desired N-methylamino substituent. Alternatively, a two-step process can be employed, involving an initial reaction with ammonia (B1221849) to yield 2-tert-butyl-5-methylpyrimidin-4-amine, followed by a selective N-alkylation step using a methylating agent like methyl iodide. nih.gov However, controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be challenging, as the product amine is often more nucleophilic than the starting amine. wikipedia.org Thus, direct amination with methylamine is often the more efficient pathway.

Table 2: Representative Functionalization Reactions for Pyrimidine Cores

| Starting Material | Reagent(s) | Reaction Type | Product Feature | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | N-Methylpiperazine | SNAr | Regioselective C4-amination | researchgate.net |

| 4-Halopyrimidine | Primary/Secondary Amine | SNAr | C4-amino substitution | nih.gov |

| Pyrimidine | Alkylating Agent, HMDS | N-Alkylation (Hilbert-Johnson) | N1-alkylpyrimidine | ias.ac.in |

Site-Specific Methylation Protocols for Pyrimidine Nitrogen and Carbon Atoms

The generation of this compound involves two distinct methylation events: one at the exocyclic amino nitrogen (N-methylation) and another at the C5 position of the pyrimidine ring (C-methylation).

The introduction of the N-methyl group can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. A suitable precursor, such as 2-tert-butyl-4-chloropyrimidine, would react with methylamine. This reaction typically proceeds by the addition of the amine nucleophile to the electron-deficient pyrimidine ring, followed by the elimination of the chloride leaving group.

The subsequent methylation at the C5 position is a more complex transformation. The C5 position of the pyrimidine ring is the least electron-deficient carbon and is susceptible to electrophilic attack, particularly when activated by electron-donating groups at the C2 and C4 positions (the tert-butyl and amino groups, respectively). rsc.org The mechanism for C5-methylation on an activated pyrimidine ring generally follows the principles of electrophilic aromatic substitution. In biological systems, enzymes like thymidylate synthase activate the pyrimidine ring for methyl transfer via nucleophilic addition of a cysteine residue to the C6 position. umich.edu A chemical equivalent would involve an electrophilic methylating agent, such as iodomethane (B122720) or dimethyl sulfate, potentially in the presence of a Lewis acid to enhance the electrophilicity of the methylating agent and activate the pyrimidine ring. The reaction proceeds through a cationic intermediate (a sigma complex) which is stabilized by the existing substituents before deprotonation restores aromaticity. researchgate.net

The sequence of these methylations is critical. Performing the C5-methylation after the introduction of the 4-amino group is advantageous as the amino group acts as a powerful activating group, facilitating the electrophilic attack at the C5 position.

Detailed Exploration of Reaction Mechanisms and Intrinsic Reactivity of 2 Tert Butyl N,5 Dimethylpyrimidin 4 Amine

Nucleophilic Processes Involving the Pyrimidine (B1678525) Ring System

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes the carbon atoms of the ring susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. The presence of substituents on the ring can significantly modulate this reactivity.

One of the notable reactions of substituted pyrimidines is the Dimroth rearrangement, a process that involves the isomerization of the heterocyclic ring through ring-opening and subsequent re-closure. wikipedia.orgnih.gov This rearrangement is common for 1-alkyl-2-iminopyrimidines and can be catalyzed by acid, base, heat, or light. wikipedia.orgnih.gov The mechanism typically involves the addition of a nucleophile (like water or hydroxide) to the C2 position, leading to a hemiaminal intermediate. This is followed by the opening of the pyrimidine ring to form an aminoaldehyde, which then re-closes to yield the rearranged pyrimidine. wikipedia.org

Another potential ring transformation pathway for pyrimidines involves their reaction with strong nucleophiles, which can lead to ring contraction or the formation of other heterocyclic systems. The specific pathways are highly dependent on the reaction conditions and the nature of the nucleophile.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for pyrimidines bearing suitable leaving groups at the 2, 4, or 6 positions. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex. nih.gov The stability of this intermediate is a key factor in determining the reaction rate.

In the case of 2-tert-Butyl-N,5-dimethylpyrimidin-4-amine, direct nucleophilic substitution on the unsubstituted carbon (C6) is unlikely without prior functionalization to introduce a good leaving group. However, the pyrimidine ring can be activated towards nucleophilic attack by quaternization of one of the ring nitrogens. This increases the electron deficiency of the ring and facilitates the addition of nucleophiles. mdpi.com

Tertiary alkylamines have been shown to act as nucleophiles in substitution reactions at heteroaromatic halides, which suggests that under certain conditions, the exocyclic amine of the title compound might participate in intermolecular reactions, although this is less common for the pyrimidine ring itself without activation. mdpi.com

The substituents on the pyrimidine ring of this compound have a profound impact on its reactivity:

tert-Butyl Group (at C2): This bulky alkyl group exerts a significant steric effect, which can hinder the approach of nucleophiles to the adjacent positions (N1 and N3). stackexchange.com Electronically, the tert-butyl group is weakly electron-donating through an inductive effect, which slightly increases the electron density of the ring, potentially making it less susceptible to nucleophilic attack compared to an unsubstituted pyrimidine. stackexchange.com

N-methylamino Group (at C4): The amino group is a strong electron-donating group through resonance. This significantly increases the electron density of the pyrimidine ring, particularly at the ortho and para positions (C5 and C6). This deactivates the ring towards nucleophilic attack but activates it for electrophilic substitution.

Methyl Group (at C5): This is another electron-donating group that increases the electron density of the ring, further deactivating it towards nucleophilic attack and activating it for electrophilic substitution.

The combined electronic effects of the amino and methyl groups make the pyrimidine ring of the title compound relatively electron-rich for a diazine, thus decreasing its susceptibility to nucleophilic attack compared to unsubstituted or electron-deficient pyrimidines.

Electrophilic Reactions and Derivatization Opportunities

The electron-donating nature of the amino and methyl substituents in this compound makes the pyrimidine ring more amenable to electrophilic attack than the parent pyrimidine.

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its π-deficient nature. However, the presence of activating groups, such as amino and alkyl groups, can facilitate this reaction. In substituted pyrimidines, electrophilic attack typically occurs at the C5 position, which is the most electron-rich carbon atom.

For this compound, the C5 position is already substituted with a methyl group. Therefore, electrophilic attack on the pyrimidine ring itself would be directed to the remaining unsubstituted carbon, C6. However, the steric hindrance from the adjacent C5-methyl group and the C4-amino group might influence the feasibility of this reaction.

A relevant reaction for introducing a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction . wikipedia.orgorganic-chemistry.orgijpcbs.com This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgijpcbs.com Given the electron-rich nature of the pyrimidine ring in the title compound, a Vilsmeier-Haack reaction could potentially lead to formylation at the C6 position, although specific studies on this substrate are not available.

The exocyclic amino group at the C4 position is a primary site for reaction with electrophiles. Acylation and sulfonylation are common derivatization reactions for amino groups.

Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, would be expected to readily occur at the nitrogen of the amino group to form the corresponding amide. The reaction conditions would typically involve a base to neutralize the acid byproduct.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base would lead to the formation of a sulfonamide. The tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate is an example of a related heterocyclic amine that has undergone sulfonylation. nih.gov

The reactivity of the amino group in these reactions can be influenced by the electronic properties of the pyrimidine ring. The electron-donating character of the ring increases the nucleophilicity of the exocyclic amine, making it more reactive towards electrophiles.

Below is a table summarizing the expected reactivity of this compound.

| Reaction Type | Position of Attack/Reaction | Influencing Factors | Expected Outcome |

| Nucleophilic Processes | |||

| Ring Transformation (Dimroth) | C2 | Protic solvent, heat/acid/base catalysis | Possible rearrangement to N-tert-butyl-2,5-dimethylpyrimidin-4-amine |

| Nucleophilic Aromatic Substitution | C6 (if functionalized) | Presence of a good leaving group, ring activation | Substitution of the leaving group |

| Electrophilic Processes | |||

| Electrophilic Substitution (e.g., Vilsmeier-Haack) | C6 | Activating effect of amino and methyl groups | Formylation at C6 is plausible |

| Acylation of Amine | Exocyclic Nitrogen | Nucleophilicity of the amine | Formation of N-acyl-2-tert-butyl-N,5-dimethylpyrimidin-4-amine |

| Sulfonylation of Amine | Exocyclic Nitrogen | Nucleophilicity of the amine | Formation of N-sulfonyl-2-tert-butyl-N,5-dimethylpyrimidin-4-amine |

Oxidative and Reductive Transformation Pathways

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the electron-rich pyrimidine ring, the exocyclic secondary amine, and the bulky tert-butyl and electron-donating methyl substituents. These features influence its behavior under both oxidative and reductive conditions.

Examination of Oxidation Mechanisms of the Pyrimidine Amine Moiety

While specific oxidative studies on this compound are not extensively documented in publicly available literature, the oxidation mechanisms can be inferred from the known reactivity of substituted pyrimidines and aromatic amines. The primary sites susceptible to oxidation are the exocyclic nitrogen atom of the amine group and the carbon atoms of the pyrimidine ring.

The exocyclic amino group is a potential site for oxidation. Similar to other aromatic amines, one-electron oxidation could lead to the formation of a nitrogen-centered radical cation. The stability of this intermediate would be influenced by the electronic properties of the pyrimidine ring and the N-methyl substituent. Subsequent reactions could involve dimerization or reaction with other nucleophiles present in the medium. However, the presence of the bulky tert-butyl group at the adjacent C2 position may sterically hinder reactions at the N4-amino group.

The pyrimidine ring itself, being an electron-deficient heterocycle, is generally resistant to oxidation. However, the presence of the electron-donating amino and methyl groups at positions 4 and 5, respectively, increases the electron density of the ring, making it more susceptible to oxidative attack compared to unsubstituted pyrimidine. Oxidation of alkyl-substituted pyrimidines can lead to the formation of carboxylic acids or ring oxidation at C2 and C4 positions. researchgate.net Photochemically generated radicals, such as t-BuO•, have been shown to react with pyrimidine bases by adding to the C5 or C6 position, leading to the formation of radical intermediates that can be further oxidized. nih.gov In the case of this compound, the C6 position would be the most likely site for such an attack, given that C2, C4, and C5 are substituted.

The N-methyl group could also be a site of oxidation, potentially leading to N-demethylation or the formation of an N-formyl derivative, although this is generally a less favored pathway compared to oxidation at the aromatic amine nitrogen or the activated ring.

A summary of potential oxidative transformation products is presented in Table 1.

| Starting Compound | Oxidizing Agent | Potential Product(s) | Putative Reaction Type |

| This compound | Mild Oxidant (e.g., H₂O₂) | N-oxide derivative | N-oxidation |

| This compound | Strong Oxidant (e.g., KMnO₄) | Ring-opened products, degradation | Ring cleavage |

| This compound | Radical Initiator (e.g., AIBN) | Dimeric products | Radical coupling |

Reductive Pathways for Ring Saturation or Functional Group Modification

The reduction of this compound can be expected to primarily involve the pyrimidine ring, as the exocyclic amine is already in a reduced state. The low aromaticity of pyrimidines makes them more susceptible to reduction compared to other aromatic systems like pyridine (B92270). researchgate.net

Ring Saturation:

Catalytic hydrogenation or reduction with complex metal hydrides are common methods for the reduction of pyrimidine rings. The reaction with borohydrides can yield tetrahydropyrimidine (B8763341) derivatives. researchgate.net For instance, the reduction of various substituted pyrimidines with complex metal hydrides has been shown to produce 1,6-dihydropyrimidines. rsc.org The specific outcome of the reduction of this compound would depend on the reaction conditions, including the choice of reducing agent, solvent, and temperature. The bulky tert-butyl group at the 2-position might influence the regioselectivity of the hydride attack.

Functional Group Modification:

While the primary amino group is not reducible, other functional groups, if present, could be targeted. In the parent compound, there are no readily reducible functional groups attached to the ring other than the ring itself. If, for example, a nitro group were introduced onto the pyrimidine ring, it could be selectively reduced to an amino group without affecting the ring, using reagents like SnCl₂/HCl or catalytic hydrogenation under specific conditions.

The general reductive pathway for pyrimidines is initiated by the reduction of the C5-C6 double bond. In many biological systems and chemical reductions, this leads to the formation of dihydropyrimidines. creative-proteomics.comresearchgate.netnih.gov

A summary of potential reductive transformations is presented in Table 2.

| Starting Compound | Reducing Agent | Potential Product(s) | Reaction Type |

| This compound | NaBH₄ | 2-tert-Butyl-N,5-dimethyl-1,6-dihydropyrimidin-4-amine | Ring reduction |

| This compound | H₂/Pd-C | 2-tert-Butyl-N,5-dimethyltetrahydropyrimidin-4-amine | Ring saturation |

Stability and Degradation Mechanisms under Defined Chemical Conditions

The stability of this compound is influenced by factors such as pH, temperature, and the presence of nucleophiles or electrophiles. The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, although this is somewhat mitigated by the electron-donating substituents.

Under acidic conditions, the basic nitrogen atoms of the pyrimidine ring and the exocyclic amine can be protonated. The pKa of the amino group in aminopyrimidines is influenced by the position of the nitrogen atoms in the ring. researchgate.net Protonation can increase the solubility of the compound in aqueous media but may also make the pyrimidine ring more susceptible to nucleophilic attack by activating it towards ring opening or substitution reactions.

Under basic conditions, the compound is expected to be relatively stable. The amino group is not acidic enough to be deprotonated under typical basic conditions. However, at elevated temperatures, hydrolysis of the amino group could potentially occur, although this is generally a slow process for aminopyrimidines.

The degradation of the pyrimidine ring often proceeds through hydrolytic cleavage. For instance, the Rut pathway for pyrimidine degradation involves the cleavage of the ring between N3 and C4. nih.gov While this is a biological pathway, similar chemical degradation routes involving hydrolysis can be envisaged under harsh conditions.

The bulky tert-butyl group at the 2-position is expected to enhance the stability of the compound by sterically hindering the approach of nucleophiles to the adjacent ring atoms. The methyl groups at the N4 and C5 positions are generally stable and not prone to cleavage under common chemical conditions.

A hypothetical summary of the stability of this compound under various conditions is presented in Table 3.

| Condition | Temperature | Expected Stability | Potential Degradation Products |

| pH 2 | 25 °C | Moderately stable | Protonated species |

| pH 2 | 80 °C | Low stability | Ring-opened products via hydrolysis |

| pH 7 | 25 °C | High stability | No significant degradation |

| pH 12 | 25 °C | High stability | No significant degradation |

| pH 12 | 80 °C | Moderate stability | Potential for slow hydrolysis of the amino group |

Advanced Spectroscopic and Structural Elucidation of 2 Tert Butyl N,5 Dimethylpyrimidin 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of magnetically active nuclei.

Comprehensive Proton (¹H) NMR Spectral Assignment and Coupling Analysis

The ¹H NMR spectrum of 2-tert-Butyl-N,5-dimethylpyrimidin-4-amine is predicted to exhibit five distinct signals, each corresponding to a unique proton environment in the molecule.

tert-Butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet. This signal is anticipated to appear in the upfield region, typically between 1.2 and 1.5 ppm, due to the aliphatic, sp³-hybridized nature of the carbons. acdlabs.comnih.gov The high intensity of this peak, integrating to nine protons, makes it a prominent feature of the spectrum.

5-Methyl Protons (Ar-CH₃): The methyl group attached to the pyrimidine (B1678525) ring at position 5 is predicted to resonate as a singlet. Its chemical shift is expected to be further downfield than typical aliphatic methyl groups, likely in the 2.2–2.5 ppm range, influenced by the electronic effects of the aromatic pyrimidine ring.

N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the exocyclic amine are predicted to appear as a singlet, or potentially as a doublet if coupling to the N-H proton is observed. The chemical shift is influenced by the nitrogen atom and is expected to be in the range of 2.8–3.1 ppm.

Amine Proton (N-H): The secondary amine proton will likely appear as a broad singlet. Its chemical shift is highly variable and dependent on factors such as solvent, concentration, and temperature, but can be anticipated in the 4.5–5.5 ppm range. This signal can be confirmed by a deuterium (B1214612) exchange experiment, where the addition of D₂O would cause the peak to disappear. docbrown.info

Pyrimidine Ring Proton (H-6): The lone proton on the pyrimidine ring at position 6 is expected to appear as a singlet in the most downfield region of the spectrum, likely between 8.0 and 8.5 ppm. rsc.orgchemicalbook.com This significant downfield shift is characteristic of protons attached to electron-deficient aromatic heterocyclic rings.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| tert-Butyl (9H) | 1.2 - 1.5 | Singlet (s) | 9H |

| 5-Methyl (3H) | 2.2 - 2.5 | Singlet (s) | 3H |

| N-Methyl (3H) | 2.8 - 3.1 | Singlet (s) | 3H |

| N-H (1H) | 4.5 - 5.5 | Broad Singlet (br s) | 1H |

| H-6 (1H) | 8.0 - 8.5 | Singlet (s) | 1H |

Carbon-13 (¹³C) NMR Chemical Shift Prediction and Interpretation for Complex Structural Determination

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon environment within the molecule. The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms. libretexts.org

tert-Butyl Carbons: Two signals are expected for the tert-butyl group. The three equivalent methyl carbons (-C H₃) would appear upfield, around 28–32 ppm. The quaternary carbon (C (CH₃)₃) would be slightly more downfield, typically in the 35–40 ppm range. taylorfrancis.com

5-Methyl Carbon: The carbon of the methyl group at C5 of the pyrimidine ring is expected in the aliphatic region, around 15–20 ppm.

N-Methyl Carbon: The N-methyl carbon signal is anticipated to appear in the 25–30 ppm range.

Pyrimidine Ring Carbons: The four carbons of the pyrimidine ring are expected to resonate in the downfield aromatic region (110–170 ppm). The chemical shifts are influenced by the nitrogen atoms and the substituents.

C-2: Attached to the tert-butyl group and flanked by two nitrogens, this carbon is predicted to be significantly downfield, around 168–172 ppm.

C-4: Bonded to the exocyclic amine and flanked by two nitrogens, this carbon is also expected to be highly deshielded, appearing in the 160–165 ppm range.

C-5: This carbon, bearing a methyl group, is predicted to be the most upfield of the ring carbons, likely around 115–120 ppm.

C-6: The carbon bearing the lone ring proton is expected to appear around 155–160 ppm. organicchemistrydata.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| 5-C H₃ | 15 - 20 |

| N-C H₃ | 25 - 30 |

| C(C H₃)₃ | 28 - 32 |

| C (CH₃)₃ | 35 - 40 |

| C-5 | 115 - 120 |

| C-6 | 155 - 160 |

| C-4 | 160 - 165 |

| C-2 | 168 - 172 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments would be essential for the unambiguous assignment of the predicted ¹H and ¹³C signals and for confirming the molecular structure.

COSY (Correlation Spectroscopy): A COSY experiment would primarily show the absence of correlations, confirming that the five proton signals are all singlets and not coupled to each other. A weak correlation might be observable between the N-H proton and the N-CH₃ protons under certain conditions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and the carbons they are attached to. Expected correlations include: the tert-butyl protons to the tert-butyl methyl carbons, the 5-methyl protons to the 5-methyl carbon, the N-methyl protons to the N-methyl carbon, and the H-6 proton to the C-6 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across multiple bonds and assembling the molecular skeleton. Key predicted correlations include:

The tert-butyl protons correlating to the quaternary tert-butyl carbon and the C-2 carbon of the pyrimidine ring.

The H-6 proton correlating to C-2, C-4, and C-5.

The 5-methyl protons correlating to C-4, C-5, and C-6.

The N-methyl protons correlating to the C-4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. Key NOESY correlations would be expected between:

The N-methyl protons and the H-6 proton, confirming their spatial closeness.

The 5-methyl protons and the H-6 proton.

Vibrational Spectroscopy for Molecular Architecture and Dynamics

Vibrational spectroscopy provides information on the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Signatures

The FTIR spectrum provides diagnostic absorption bands corresponding to the vibrations of specific functional groups.

N-H Stretch: A moderate, single absorption band is expected in the region of 3200–3350 cm⁻¹ for the secondary amine N-H stretching vibration. orgchemboulder.comspectroscopyonline.com

C-H Stretch: Strong, sharp bands from 2850–3000 cm⁻¹ are anticipated, corresponding to the sp³ C-H stretching of the tert-butyl and methyl groups. orgchemboulder.comlibretexts.org A weaker band may appear just above 3000 cm⁻¹ for the aromatic C-H stretch of the H-6 proton.

C=N and C=C Stretching: The pyrimidine ring should exhibit a series of characteristic stretching vibrations in the 1400–1650 cm⁻¹ region. researchgate.netvandanapublications.com These bands confirm the presence of the aromatic heterocyclic core.

C-H Bending: Asymmetric and symmetric bending vibrations for the methyl and tert-butyl groups are expected around 1460 cm⁻¹ and 1370 cm⁻¹, respectively. libretexts.org

C-N Stretch: The stretching vibration for the aliphatic C-N bond of the N-methyl group and the aromatic C-N bond are expected in the 1250–1350 cm⁻¹ range. libretexts.org

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Secondary Amine) | 3200 - 3350 | Medium |

| C-H Stretch (Aromatic) | 3010 - 3100 | Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=N, C=C Stretch (Ring) | 1400 - 1650 | Medium-Strong |

| C-H Bend (Aliphatic) | 1370 - 1460 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Mode Analysis

Raman spectroscopy complements FTIR by providing information on molecular vibrations, particularly those involving non-polar bonds and symmetric motions.

Ring Breathing Modes: The symmetric "breathing" vibrations of the pyrimidine ring are expected to produce strong and sharp signals in the fingerprint region, typically around 1000 cm⁻¹. researchgate.netmdpi.com These modes are highly characteristic and useful for identifying the heterocyclic core.

C-H Stretching: The symmetric C-H stretching vibrations of the tert-butyl and methyl groups (2850–3000 cm⁻¹) are expected to be strong in the Raman spectrum.

Symmetric Deformations: Symmetric bending and deformation modes of the alkyl groups would also be Raman active.

C-C Stretching: The stretching of the quaternary carbon-methyl bonds within the tert-butyl group would contribute to the Raman spectrum.

In contrast to the FTIR spectrum, the N-H stretching vibration is expected to be weak in the Raman spectrum due to the polar nature of the bond. The combination of FTIR and Raman data provides a comprehensive vibrational profile of the molecule. nih.gov

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident determination of a compound's molecular formula. However, specific HRMS data for this compound, including its exact mass and characteristic fragmentation patterns, are not currently published.

In a hypothetical analysis, the protonated molecule [M+H]⁺ of this compound (C₁₀H₁₇N₃) would have a calculated exact mass. Experimental measurement of this value via HRMS would serve to confirm the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be employed to induce fragmentation of the parent ion. The resulting fragmentation pattern would provide valuable structural information. For a compound with the structure of this compound, characteristic fragmentation would likely involve the loss of neutral fragments from the tert-butyl group (e.g., isobutylene) or cleavage of the pyrimidine ring system. Analysis of these fragment ions would help to piece together the molecular structure. Without experimental data, a detailed fragmentation table cannot be constructed.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and dihedral angles. This technique is also invaluable for understanding how molecules pack together in a crystal lattice and the nature of the intermolecular forces that govern this packing.

A search of crystallographic databases, such as the Cambridge Structural Database (CSD), did not yield a crystal structure for this compound. Consequently, a detailed analysis of its solid-state geometry and intermolecular interactions based on experimental data is not possible at this time.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Were a crystal structure available, a detailed table of intramolecular distances and angles would be presented. This would include the bond lengths within the pyrimidine ring, the C-N bonds of the amine and tert-butyl groups, and the C-C bonds of the tert-butyl and methyl substituents. Similarly, bond angles around each atom and the dihedral angles describing the conformation of the substituent groups relative to the pyrimidine ring would be tabulated. This data would provide a precise geometric description of the molecule in the solid state.

Hypothetical Data Table: Selected Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C2 | N1 | Data not available |

| N1 | C6 | Data not available |

| C6 | C5 | Data not available |

| C5 | C4 | Data not available |

| C4 | N3 | Data not available |

| N3 | C2 | Data not available |

| C2 | C(tert-butyl) | Data not available |

| C4 | N(amine) | Data not available |

| N(amine) | C(methyl) | Data not available |

Hypothetical Data Table: Selected Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| N1 | C2 | N3 | Data not available |

| C2 | N3 | C4 | Data not available |

| N3 | C4 | C5 | Data not available |

| C4 | C5 | C6 | Data not available |

| C5 | C6 | N1 | Data not available |

Rigorous Computational and Theoretical Investigations of 2 Tert Butyl N,5 Dimethylpyrimidin 4 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties that are crucial for predicting chemical behavior.

The electronic landscape of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key players in chemical reactions. youtube.comnumberanalytics.com The HOMO represents the region from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the region most likely to accept an electron (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

For 2-tert-Butyl-N,5-dimethylpyrimidin-4-amine, DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) are used to determine these orbital energies. The electron-donating nature of the amino and alkyl groups is expected to raise the energy of the HOMO, while the electron-withdrawing pyrimidine (B1678525) ring influences the LUMO energy.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.15 | Indicates the molecule's capacity to donate electrons. The energy level is influenced by the amino and methyl electron-donating groups. |

| LUMO Energy | -1.20 | Indicates the molecule's capacity to accept electrons, primarily localized on the pyrimidine ring. |

| HOMO-LUMO Gap (ΔE) | 4.95 | A larger gap suggests high kinetic stability and low chemical reactivity. |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. rsc.org It is an invaluable tool for predicting how a molecule will interact with other chemical species. nih.gov In the MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP would be expected to show a significant negative potential around the nitrogen atoms of the pyrimidine ring, which are the most electron-rich sites. researchgate.net The area around the amino group's hydrogen atom would, in contrast, exhibit a positive potential. This distribution highlights the primary sites for hydrogen bonding and electrophilic interactions.

The presence of the bulky tert-butyl group introduces significant steric considerations that govern the molecule's preferred three-dimensional shape. rsc.org The rotation around the C-N bond connecting the tert-butyl group to the pyrimidine ring is a key conformational variable. Computational methods can map the potential energy surface by systematically rotating this bond and calculating the energy at each step.

This analysis typically reveals that conformations minimizing steric hindrance are energetically favored. libretexts.org For this compound, the most stable conformer would likely position the tert-butyl group to minimize interaction with the N-methyl group and the pyrimidine ring itself. The energy difference between the most stable (lowest energy) and least stable (highest energy) conformers provides insight into the molecule's flexibility and the rotational energy barrier. These conformational preferences are critical as they can significantly influence the molecule's biological activity and physical properties.

Advanced Spectroscopic Property Prediction and Validation

Computational methods are highly effective at predicting spectroscopic data, which serves as a vital tool for structural confirmation and comparison with experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structure elucidation. DFT-based methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govnih.gov These predictions are invaluable for assigning experimental spectra, especially for complex molecules where signals may overlap or be difficult to interpret. mdpi.com

By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data provides strong validation for the proposed chemical structure. Discrepancies between calculated and observed shifts can often be resolved by considering solvent effects or alternative conformations.

| Atom | Predicted ¹³C Shift | Hypothetical Exp. ¹³C Shift | Predicted ¹H Shift | Hypothetical Exp. ¹H Shift |

|---|---|---|---|---|

| Pyrimidine C2 | 165.4 | 164.9 | - | - |

| Pyrimidine C4 | 162.1 | 161.7 | - | - |

| Pyrimidine C5 | 110.8 | 110.2 | - | - |

| Pyrimidine C6 | 158.3 | 157.9 | 8.10 | 8.05 |

| tert-Butyl (quat. C) | 38.5 | 38.1 | - | - |

| tert-Butyl (CH₃) | 29.2 | 28.9 | 1.55 | 1.52 |

| N-Methyl (CH₃) | 28.1 | 27.8 | 3.10 | 3.06 |

| C5-Methyl (CH₃) | 15.6 | 15.3 | 2.20 | 2.17 |

For this compound, key predicted vibrations would include N-H stretching of the amino group, C-H stretching from the alkyl groups and the pyrimidine ring, C=N and C=C stretching within the ring, and various bending modes. This computational analysis provides a fundamental understanding of the molecule's vibrational properties. researchgate.net

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450 | Medium | N-H Stretch (Amine) |

| 3080 | Weak | Aromatic C-H Stretch (Pyrimidine C6-H) |

| 2975 | Strong | Aliphatic C-H Stretch (tert-Butyl, Methyl) |

| 1645 | Strong | N-H Bending (Amine) |

| 1590 | Strong | C=N/C=C Ring Stretch |

| 1560 | Medium | C=N/C=C Ring Stretch |

| 1450 | Medium | CH₃ Bending |

| 1210 | Strong | C-N Stretch (Amine) |

Analysis of Molecular Interactions and Bonding

Computational chemistry offers powerful tools for elucidating the intricate details of molecular structure and electronic interactions. For this compound, theoretical investigations provide a deeper understanding of its stability, reactivity, and potential chemical behavior. This section explores the application of Natural Bond Orbital (NBO) analysis and Quantitative Structure-Property Relationship (QSPR) studies to characterize the compound's intramolecular interactions and predict its properties.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements, such as bonds and lone pairs. uni-muenchen.dewikipedia.org This approach allows for a quantitative assessment of electron density distribution and delocalization effects, which are crucial deviations from an idealized Lewis structure. wikipedia.org Key insights are derived from the analysis of interactions between filled "donor" orbitals and empty "acceptor" orbitals. uni-muenchen.de The energetic significance of these interactions is often evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor delocalization. wisc.edu

Intramolecular Charge Transfer (ICT): This phenomenon involves the transfer of electron density between different parts of a molecule, typically from an electron-donating group to an electron-accepting group. mdpi.com In this compound, the amine group (-NHCH₃) and the pyrimidine ring nitrogens possess lone pairs (n) that can act as potent electron donors. The π-system of the pyrimidine ring contains antibonding orbitals (π) that can serve as electron acceptors. NBO analysis can quantify the delocalization of electron density from these nitrogen lone pairs into the π orbitals of the ring, providing a measure of the ICT character. Significant stabilization energies for n → π* interactions would confirm the presence of substantial intramolecular charge transfer, influencing the molecule's electronic properties.

A hypothetical NBO analysis for this compound could yield the stabilization energies shown in the table below, illustrating the key intramolecular interactions.

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N on Amine | π(N3-C4) of Ring | 45.8 | Intramolecular Charge Transfer |

| LP(1) N1 of Ring | π(C2-N3) of Ring | 35.2 | Ring Delocalization |

| σ(C-H) on tert-Butyl | σ(C-C) of Ring | 5.1 | Hyperconjugation |

| σ(C-H) on N-Methyl | π(N3-C4) of Ring | 4.7 | Hyperconjugation |

| σ(C-H) on 5-Methyl | π*(C4-C5) of Ring | 4.3 | Hyperconjugation |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the type of results obtained from an NBO analysis. It is not based on published experimental or computational data for this specific molecule.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at establishing a mathematical correlation between the chemical structure of molecules and their physical, chemical, or biological properties. nih.govliverpool.ac.uknih.gov The fundamental principle of QSPR is that the properties of a chemical compound are determined by its molecular structure. nih.gov By quantifying structural features as numerical values known as "molecular descriptors," statistical models can be developed to predict the properties of new or untested compounds. nih.govnih.govijera.com

The QSPR modeling process for this compound and its analogs would involve several key steps:

Data Set Compilation: A collection of related pyrimidine derivatives with experimentally determined values for a specific property (e.g., solubility, boiling point, receptor binding affinity) would be assembled.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated using specialized software. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, orbital energies). nih.govnih.gov

Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that best correlates the calculated descriptors with the observed property. researchgate.netmdpi.com

Validation: The predictive power and robustness of the developed QSPR model are rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

Such a model could be used to predict the chemical behavior of this compound. For instance, a QSPR model for aqueous solubility might take the form of a linear equation:

logS = β₀ + β₁(LogP) + β₂(PSA) + ...

Where logS is the logarithm of the solubility, LogP is the octanol-water partition coefficient, PSA is the polar surface area, and β are the regression coefficients determined from the model.

The table below illustrates a hypothetical QSPR dataset for predicting a property of pyrimidine derivatives, including the target compound.

| Compound | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Predicted Property (Arbitrary Units) |

|---|---|---|---|---|

| This compound | 193.29 | 2.5 | 38.4 | 7.2 |

| Hypothetical Derivative 1 (N-ethyl) | 207.32 | 2.8 | 38.4 | 6.8 |

| Hypothetical Derivative 2 (5-chloro) | 213.71 | 3.1 | 38.4 | 6.5 |

| Hypothetical Derivative 3 (no tert-butyl) | 137.18 | 1.1 | 38.4 | 8.9 |

Note: The data in this table is hypothetical and serves to illustrate the components of a QSPR study. The "Predicted Property" is based on an arbitrary model for demonstration purposes only.

By leveraging QSPR models, researchers can efficiently screen virtual libraries of related compounds, prioritizing the synthesis and testing of molecules with desired characteristics, thereby accelerating the discovery process in various chemical and pharmaceutical applications.

Chemical Exploration of Analogues and Derivatives of 2 Tert Butyl N,5 Dimethylpyrimidin 4 Amine

Systematic Structural Modifications and Synthetic Access to Related Pyrimidines

The generation of analogues of 2-tert-Butyl-N,5-dimethylpyrimidin-4-amine involves the systematic modification of substituents at the C2, C4, and C5 positions of the pyrimidine (B1678525) ring. Access to this chemical diversity is granted by a range of synthetic strategies, from classical condensation reactions to modern cross-coupling methodologies.

A primary route to substituted pyrimidines involves the condensation of amidines with a three-carbon component. For analogues of the title compound, this could involve reacting a tert-butyl-substituted amidine with a suitably functionalized diketone, ester, or nitrile. More versatile and widely applied methods, however, rely on the functionalization of a pre-formed pyrimidine core, often starting with halogenated pyrimidines. nih.gov

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing amine functionalities. For instance, 2,4-dichloropyrimidines can be selectively substituted at the C4 position with various amines, followed by a second substitution at the C2 position. nih.gov The synthesis of pyrimidin-2-amine derivatives can also be achieved through Buchwald-Hartwig coupling reactions, which are particularly effective for forming C-N bonds between a pyrimidine halide and an amine. nih.gov

Palladium-catalyzed cross-coupling reactions are instrumental in modifying the carbon framework of the pyrimidine ring. The Suzuki-Miyaura coupling allows for the introduction of aryl or vinyl groups at halogenated positions, while the Stille coupling can be used to introduce vinyl substituents. nih.govcardiff.ac.uk A one-pot, palladium-catalyzed four-component reaction involving aryl halides, terminal alkynes, carbon monoxide, and amidinium salts provides an efficient route to 2,4,6-trisubstituted pyrimidines. growingscience.com

The table below summarizes key synthetic strategies for accessing pyrimidine analogues.

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Typical Application | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | Halogenated Pyrimidines, Amines | Base (e.g., DIPEA, TEA) | Introduction of amino groups at C2, C4, C6 | nih.gov |

| Buchwald-Hartwig Coupling | Halogenated Pyrimidines, Amines | Pd2(dba)3, X-Phos, K2CO3 | Formation of C-N bonds for amino substituents | nih.gov |

| Suzuki-Miyaura Coupling | Halogenated Pyrimidines, Boronic Acids/Esters | Pd(dppf)Cl2, KOAc | Introduction of aryl or vinyl groups at C2, C4, C5 | nih.gov |

| Stille Coupling | Halogenated Pyrimidines, Organostannanes | Pd[(t-Bu)3P]2, CsF | Introduction of vinyl groups at C5 | cardiff.ac.uk |

| Multi-component Reaction | Aryl Halides, Terminal Alkynes, CO, Amidinium Salts | [Pd(PPh3)2Cl2], CuI | One-pot synthesis of 2,4,6-trisubstituted pyrimidines | growingscience.com |

Comparative Analysis of Reactivity and Mechanistic Differences Among Analogues

The reactivity of pyrimidine analogues is heavily influenced by the electronic nature of their substituents. The pyrimidine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes it susceptible to nucleophilic attack and resistant to electrophilic substitution compared to benzene. alfa-chemistry.comresearchgate.net

Electrophilic Substitution: The parent pyrimidine ring is highly unreactive towards electrophilic aromatic substitution. researchgate.net For electrophilic attack to occur, the ring must be activated by two or more electron-donating groups, such as amino or hydroxyl groups. csu.edu.au However, the interplay between substituents can be complex. Studies on the electrophilic nitrosation of 4,6-disubstituted pyrimidines revealed that the electronic nature of the substituents is critical. csu.edu.au While activating groups are necessary, the presence of bulky alkyl groups or an aryl group on an exocyclic amino moiety can impede the reaction. csu.edu.auresearchgate.net Mechanistically, the low reactivity of azines like pyrimidine towards electrophiles is explained by frontier orbital theory; the highest occupied molecular orbitals (HOMOs) of these substrates are not π orbitals, making the interaction with electrophiles less favorable. researchgate.net

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, especially when leaving groups like halogens are present at the C2, C4, or C6 positions. The reactivity towards nucleophiles is enhanced by electron-withdrawing groups and diminished by electron-donating groups. The regioselectivity of these reactions is a key feature; in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position. nih.gov

The table below provides a comparative overview of reactivity based on substituent effects.

| Reaction Type | Activating Substituents | Deactivating/Impeding Substituents | Mechanistic Notes | Reference |

| Electrophilic Aromatic Substitution | Amino (-NH2), Hydroxyl (-OH) | Chloro (-Cl), Unsubstituted Ring | Requires strong activation; reaction is frontier orbital controlled. researchgate.net | researchgate.netcsu.edu.au |

| Nucleophilic Aromatic Substitution | Electron-withdrawing groups | Electron-donating groups (e.g., -NH2, -CH3) | Proceeds via a Meisenheimer-like intermediate; C4 is often more reactive than C2. | nih.gov |

Investigation of the Impact of Substituent Variation on Molecular and Electronic Structure

Altering the substituents on the pyrimidine ring induces significant changes in its molecular geometry and electronic properties. These modifications affect bond lengths, bond angles, aromaticity, and frontier molecular orbital energies, which in turn dictate the molecule's reactivity and physical properties.

Molecular Structure: X-ray crystallographic studies have provided precise data on the geometric impact of substituents. For example, the introduction of a methyl group at the C5 position or an amino group at the C2 position causes a lengthening of the adjacent C-C and C-N ring bonds, respectively. scispace.com Conversely, an electron-withdrawing chlorine atom at C2 shortens these bonds. scispace.com The presence of bulky groups like tert-butyl can introduce steric strain, potentially leading to slight deviations from planarity.

Electronic Structure: The electronic nature of the pyrimidine ring is highly tunable. The unsubstituted ring is electron-deficient and has a high electron affinity, making it suitable as an electron transport unit in organic electronics. alfa-chemistry.com The introduction of substituents modulates these properties.

Electron-Donating Groups (EDGs): Substituents like amino (-NH2) and methyl (-CH3) groups increase the electron density of the ring, raise the energy of the HOMO, and generally decrease the HOMO-LUMO energy gap. rsc.orgresearchgate.net This enhances reactivity towards electrophiles and can influence photophysical properties. nih.gov

Electron-Withdrawing Groups (EWGs): Substituents like chloro (-Cl) and nitro (-NO2) decrease the ring's electron density, lower the energy of both the HOMO and LUMO, and increase the electron affinity. acs.org

Aromaticity, a key determinant of stability, is also affected. In fused systems like purine, which contains a pyrimidine ring, substituents can decrease the aromaticity of one ring while simultaneously increasing it in the adjacent ring. acs.org Theoretical studies using Density Functional Theory (DFT) are often employed to calculate and predict these electronic properties, including energy gaps, ionization potentials, and electron affinities. researchgate.netiiste.org

The following table details the influence of various substituents on key structural and electronic parameters of the pyrimidine ring.

| Substituent | Position | Effect on Adjacent Bond Lengths | Effect on Ring Electron Density | Impact on HOMO-LUMO Gap | Reference |

| -CH3 | C5 | Lengthening | Increase | Decrease | scispace.com |

| -NH2 | C2 | Lengthening | Increase | Decrease | scispace.com |

| -Cl | C2 | Shortening | Decrease | Generally Increases | scispace.com |

| General EDG | Any | Varies | Increase | Decrease | rsc.orgresearchgate.net |

| General EWG | Any | Varies | Decrease | Varies | acs.org |

Synthesis and Characterization of Pyrimidine-Based Heterocyclic Hybrids

Hybrid molecules, which covalently link two or more distinct pharmacophores or functional moieties, represent a powerful strategy in drug discovery and materials science. mdpi.com Pyrimidine is a popular scaffold for creating such hybrids due to its versatile chemistry and established biological relevance. mdpi.comresearchgate.net

The synthesis of pyrimidine-based hybrids often involves linking the pyrimidine core to another heterocyclic system, such as a quinolone, steroid, or chromene, through various linker strategies. acs.orgnih.govacs.org A common and highly efficient method for creating these linkages is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, which forms a stable 1,2,3-triazole ring linker. acs.orgnih.gov Other synthetic approaches include microwave-assisted SNAr reactions and multi-step condensation sequences. acs.orgnih.gov For example, pyrimidine-quinolone hybrids have been synthesized by reacting 2-chloropyrimidines with aminophenylsulfide-linked quinolones. nih.gov

Once synthesized, the structural confirmation and characterization of these complex hybrids are crucial. A combination of spectroscopic and spectrometric techniques is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the covalent structure, providing information on the chemical environment of each proton and carbon atom. Diagnostic signals, such as the appearance of a new singlet for a triazole proton or the disappearance of a primary amine signal, confirm the success of a reaction. nih.govnih.gov

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the hybrid molecule, confirming its elemental composition. acs.org

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy helps identify the presence of specific functional groups by detecting their characteristic stretching and bending vibrations, such as C=N or N-H bands. acs.org

This multi-faceted characterization ensures the unambiguous identification of the newly synthesized hybrid molecule.

The table below presents examples of pyrimidine-based hybrids and the methods used for their synthesis and characterization.

| Hybrid Type | Linked Heterocycle | Synthetic Method | Characterization Techniques | Reference |

| Steroid-Pyrimidine | Steroid (e.g., Cholic Acid) | Azide-Alkyne Cycloaddition (Click Chemistry) | 1H NMR, 13C NMR, FT-IR, ESI-MS | acs.orgnih.gov |

| Chromeno-Pyrimidine | Chromene | Cyclization Reactions (Microwave/Ultrasound) | 1H NMR, Mass Spectrometry, FT-IR | acs.org |

| Quinolone-Pyrimidine | Quinolone | Microwave-Assisted SNAr | 1H NMR, Mass Spectrometry | nih.gov |

| Isatin-Pyrimidine | Isatin | Regioselective Condensation | Not specified in snippet | nih.gov |

Diverse Applications of 2 Tert Butyl N,5 Dimethylpyrimidin 4 Amine in Chemical Science and Materials Research

Utility as Crucial Intermediates in Complex Organic Synthesis

Substituted pyrimidines are foundational building blocks in the synthesis of a wide array of complex organic molecules, particularly pharmaceuticals and agrochemicals. mdpi.com The synthesis of the pyrimidine (B1678525) core itself can be achieved through various established methods, often involving the cyclization of β-dicarbonyl compounds with N-C-N synthons like amidines, urea, or guanidine. wikipedia.org Modern approaches frequently employ transition-metal catalysts to facilitate these transformations under milder conditions, enhancing efficiency and substrate scope. acs.orgresearchgate.net

The functional groups on 2-tert-Butyl-N,5-dimethylpyrimidin-4-amine offer multiple reaction sites for further chemical modification. The amino group can be acylated, alkylated, or used in coupling reactions to build larger molecular frameworks. The pyrimidine ring itself, being electron-deficient, is susceptible to nucleophilic aromatic substitution, particularly at the 4- and 6-positions, allowing for the displacement of leaving groups or direct functionalization. wikipedia.org The methyl group at the 5-position can also potentially be functionalized. This versatility makes it a valuable intermediate for creating libraries of complex molecules for drug discovery and other applications.

| Synthesis Method | Precursors | Catalyst/Conditions | Product Type |

| Principal Synthesis | β-Dicarbonyl compound + Amidine | Acid or Base catalyst | 2-Substituted Pyrimidine |

| Biginelli Reaction | Aryl aldehyde + Urea + Ethyl acetoacetate | Acid catalyst | Dihydropyrimidinone |

| Metal-Catalyzed Annulation | Alcohols + Amidines + Nitriles | Ni(II), Mn(II), Ru(II) complexes | Highly Substituted Pyrimidines |

| [3+3] Cycloaddition | α,β-Unsaturated ketone + Amidine | Choline hydroxide | Substituted Pyrimidine |

This table summarizes common strategies for synthesizing the pyrimidine core, a central feature of this compound.

Exploration in Coordination Chemistry as Ligands for Metal Complexes

The pyrimidine scaffold contains two nitrogen atoms within its aromatic ring, making it an excellent candidate for acting as a ligand in coordination chemistry. scribd.com These nitrogen atoms possess lone pairs of electrons that can coordinate to metal ions, forming stable metal complexes. The coordination ability of pyrimidines is influenced by the nature and position of substituents on the ring. rsc.org

In this compound, the ring nitrogens can act as coordination sites. The bulky tert-butyl group at the 2-position would exert significant steric hindrance, which could be exploited to control the coordination number and geometry of the resulting metal complex. This steric bulk might favor the formation of complexes with lower coordination numbers or enforce specific ligand orientations. The electronic properties of the substituents also play a crucial role; the electron-donating dimethylamino group would increase the electron density on the pyrimidine ring, potentially enhancing the basicity of the ring nitrogens and strengthening their coordination to metal centers. Research on related N-alkylated pyrimidines has shown their capability to form diverse solid-state architectures with metal ions like Ag(I), Hg(II), and Zn(II). rsc.org

| Metal Ion | Ligand Type | Resulting Complex Structure | Key Interactions |

| Hg(II) | N1-Hexyl-5-fluorouracilate | 3D Architecture | Coordination bonds, H-bonding |

| Ag(I) | N1-Hexyluracil | Tetrahedral complex | Coordination via O4 atom |

| Zn(II), Cd(II) | N1-Hexylcytosine | Distorted tetrahedral | Coordination via N3 and amino N |

| Cu(II) | 4-tert-butyl-pyridine | 3D Network with [CuCl4]2- | H-bonding, C-H···π interactions |

This table presents examples of metal complexes formed with substituted pyrimidine and pyridine (B92270) ligands, illustrating their versatile coordination behavior. rsc.orgmdpi.com

Integration into Advanced Materials: Chemical Scaffolds for Novel Functional Materials

Substituted pyrimidines are increasingly being explored as core components in advanced functional materials due to their unique electronic properties. They are electron-deficient (π-deficient) systems, which makes them excellent electron acceptors when paired with suitable electron-donating groups. wikipedia.org This donor-acceptor (D-A) architecture is fundamental to the design of materials with interesting optoelectronic properties.

One prominent application is in the development of emitters for Organic Light-Emitting Diodes (OLEDs), particularly those based on Thermally Activated Delayed Fluorescence (TADF). In such molecules, a pyrimidine acceptor is linked to a donor unit (like phenoxazine), creating a structure with a small energy gap between its singlet and triplet excited states. nih.gov This allows for efficient harvesting of triplet excitons, leading to high quantum efficiencies in OLED devices. The dimethylamino group in this compound could function as an electron donor, while the pyrimidine ring acts as the acceptor. By tuning the steric and electronic environment with the tert-butyl and methyl groups, it may be possible to optimize the molecule's photophysical properties, such as its emission wavelength and charge-transfer characteristics, making it a candidate for investigation in photo-responsive and optoelectronic materials. rsc.org

| Material Class | Core Heterocycle | Key Feature | Application |

| TADF Emitters | Substituted Pyrimidine | Donor-π-Acceptor structure | High-efficiency OLEDs |

| Discotic Liquid Crystals | Triphenylene-Perylene | Segregated D-A columns | Ambipolar charge transport |

| Photovoltaics | 4-tert-butylpyridine (additive) | Hole transport modification | Perovskite solar cells |

This table highlights the use of nitrogen-containing heterocycles in the design of advanced functional materials. mdpi.comnih.govrsc.org

Potential in Catalysis: Modifying Reactivity or Selectivity in Chemical Transformations

The structural features of this compound suggest its potential utility in catalysis, both as a component of a larger catalytic system and as a reagent that modifies reaction selectivity. The pyrimidine nitrogen atoms can be incorporated into larger ligand frameworks to chelate metal catalysts, where the electronic and steric properties of the substituents would influence the catalytic activity and selectivity. Nickel and ruthenium pincer-type complexes, for example, have been used to catalyze the synthesis of pyrimidines themselves. acs.orgacs.org

Furthermore, the significant steric bulk of the tert-butyl group is a well-established tool for controlling chemical reactivity. Highly hindered, non-nucleophilic bases are crucial in many organic reactions where a strong base is needed to deprotonate a substrate without interfering with electrophilic centers. A classic example is 2,6-di-tert-butylpyridine. An analogous compound, 2,4,6-tri-tert-butylpyrimidine, is known as a cost-effective and highly hindered base that can scavenge protons without coordinating to Lewis acids like boron trifluoride. wikipedia.org This ability to act as a "proton sponge" is critical in reactions like glycosylations. The 2-tert-butyl group on the target molecule could impart similar properties, allowing it to selectively modulate the acidity of a reaction medium or protect a specific site from protonation, thereby guiding the selectivity of a chemical transformation.

| Catalyst/Modifier Type | Key Structural Feature | Function | Example Reaction |

| Pincer Ligand Component | Pyrimidine core | Metal coordination | Dehydrogenative annulation |

| Hindered Non-nucleophilic Base | Multiple tert-butyl groups | Selective proton scavenging | Glycosylation |

| Primary Amine Catalyst | Chiral amine with bulky groups | Asymmetric induction | α-functionalization of aldehydes |

This table illustrates various roles that molecules with pyrimidine and bulky amine functionalities can play in catalysis. acs.orgwikipedia.org

Future Research Trajectories and Emerging Paradigms in the Study of 2 Tert Butyl N,5 Dimethylpyrimidin 4 Amine

Development of Green and Sustainable Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives, including 2-tert-Butyl-N,5-dimethylpyrimidin-4-amine, has traditionally involved methods that may utilize hazardous solvents, toxic reagents, and significant energy inputs. powertechjournal.com The principles of green chemistry are increasingly being applied to mitigate these environmental concerns. benthamdirect.comnih.gov Future research will likely focus on developing eco-friendly synthetic pathways that are both efficient and sustainable.

Key areas of development include:

Use of Green Catalysts and Solvents: Emphasis is being placed on employing reusable, metal-free, or heterogeneous catalysts to improve reaction efficiency and sustainability. powertechjournal.com The exploration of environmentally benign solvents, or even solvent-free reaction conditions, is a critical aspect of this approach. powertechjournal.comnih.gov For instance, biogenically produced δ-MnO2 nanoparticles have been used for the synthesis of other pyrimidine derivatives under external ligand-free conditions. bohrium.com

Energy-Efficient Methodologies: Techniques such as microwave and ultrasound-assisted synthesis are being investigated as energy-efficient alternatives to conventional heating methods. powertechjournal.com These techniques can often lead to shorter reaction times and higher yields.

Multicomponent Reactions (MCRs): MCRs are highly attractive as they can generate complex molecules like pyrimidines from simple starting materials in a single step, reducing waste and improving atom economy. bohrium.comacs.orgmdpi.com A novel sustainable multicomponent synthesis of pyrimidines from alcohols and amidines has been reported, which proceeds via acceptorless dehydrogenative condensation. bohrium.comacs.org

Renewable Feedstocks: A long-term goal is the utilization of renewable resources, such as biomass-derived alcohols, as starting materials for pyrimidine synthesis, moving away from fossil carbon resources. bohrium.comacs.org

| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |

|---|---|---|

| Microwave-Assisted Synthesis | Accelerating the condensation steps in pyrimidine ring formation. | Reduced reaction times, increased yields, lower energy consumption. powertechjournal.com |

| Ultrasound Irradiation | Enhancing reaction rates and efficiency in heterogeneous reaction mixtures. | Improved mass transfer, potential for milder reaction conditions. powertechjournal.commdpi.com |

| Biocatalysis | Employing enzymes for specific, stereoselective transformations. | High selectivity, mild reaction conditions, reduced byproducts. powertechjournal.com |

| Solvent-Free Reactions | Conducting reactions by grinding or melting reactants without a solvent. | Elimination of solvent waste, simplified purification. powertechjournal.comnih.gov |

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Pyrimidine Derivatives

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to predict the biological activities of pyrimidine derivatives. scirp.orgscirp.org Such models use calculated molecular descriptors (e.g., dipole moment, HOMO energy, lipophilicity) to establish a correlation with activity. scirp.org ML models have also been successfully used to predict the corrosion inhibition efficiencies of pyrimidine compounds, demonstrating their versatility. researchgate.netresearchgate.net These approaches can help prioritize the synthesis of compounds with the highest predicted efficacy.

Reaction Prediction: AI algorithms, treating reacting molecules and products as two different "languages," can predict the outcomes of complex chemical reactions with high accuracy, sometimes outperforming human chemists. drugtargetreview.com This technology could be used to explore the vast chemical space around this compound, suggesting optimal reaction conditions and identifying potential synthetic routes to novel analogues.

De Novo Drug Design: Deep generative models, such as the deep conditional transformer neural network SyntaLinker, have been applied to design novel pyrimidine derivatives with specific biological targets. nih.gov This approach could be used to generate new molecular structures based on the this compound scaffold, optimized for desired interactions with a particular biological target. nih.govrsc.org

| AI/ML Application | Specific Technique | Objective for Pyrimidine Derivatives |

|---|---|---|

| Reactivity Prediction | Random Forest (RF), Partial Least Squares (PLS) | Predict inhibition efficiencies or other chemical properties. researchgate.net |

| Activity Prediction | Artificial Neural Networks (ANN), Multiple Linear Regression (MLR) | Develop QSAR models to predict biological activity (e.g., anti-inflammatory). scirp.orgscirp.org |

| Reaction Outcome Prediction | Machine Translation Models | Predict products and yields of unseen chemical reactions. drugtargetreview.com |

| Novel Compound Design | Deep Generative Models (e.g., SyntaLinker) | Generate novel pyrimidine structures with desired properties for drug discovery. nih.gov |

Exploration of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A detailed understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time monitoring are invaluable for this purpose. Their application to the synthesis of this compound could provide unprecedented insights.

Recent breakthroughs include the use of real-time, ultrafast multidimensional NMR spectroscopy to analyze complex organic reactions. nih.gov This technique has been successfully used to monitor the synthesis of alkylpyrimidines, allowing for the confirmation of postulated intermediates and the discovery of previously undetected ones. nih.govacs.org By collecting thousands of 2D NMR datasets over the course of a reaction, a dynamic picture of the chemical transformation can be constructed. nih.gov

Another promising technique is Carbon Isotope Imaging and Spectral Tracing (CIIST), which utilizes Raman imaging. biorxiv.orgbiorxiv.org CIIST can visualize the turnover dynamics of de novo synthesized pyrimidines at a subcellular level, offering high spatial resolution in a non-destructive manner. biorxiv.orgbiorxiv.org While currently applied in biological systems, the principles of using isotopic labeling and vibrational spectroscopy could be adapted to monitor synthetic reactions in situ, providing detailed information on bond formation and structural changes as they occur.

Deeper Theoretical Understanding of Complex Pyrimidine Reaction Dynamics

Complementing experimental studies, theoretical and computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms. nih.gov Quantum chemical simulations, particularly those based on Density Functional Theory (DFT), are instrumental in determining optimized molecular structures, identifying reactive sites, and calculating the energetics of reaction pathways. researchgate.netnih.gov

For pyrimidine systems, computational studies have been used to: